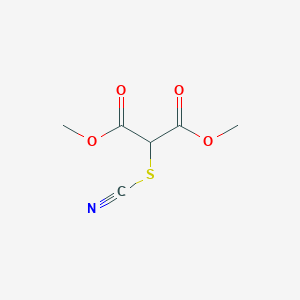

Dimethyl 2-thiocyanatomalonate

Descripción

Dimethyl 2-thiocyanatomalonate is a malonate ester derivative with a thiocyanate (-SCN) substituent at the C2 position. Malonate esters are widely used in organic synthesis due to their versatility as nucleophiles and electrophiles. The thiocyanate group introduces unique reactivity, enabling applications in pharmaceuticals, agrochemicals, and materials science.

Propiedades

Número CAS |

251577-80-7 |

|---|---|

Fórmula molecular |

C6H7NO4S |

Peso molecular |

189.19 g/mol |

Nombre IUPAC |

dimethyl 2-thiocyanatopropanedioate |

InChI |

InChI=1S/C6H7NO4S/c1-10-5(8)4(12-3-7)6(9)11-2/h4H,1-2H3 |

Clave InChI |

QKVOZUNORUODCY-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C(=O)OC)SC#N |

SMILES canónico |

COC(=O)C(C(=O)OC)SC#N |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Radical Addition and Cyclization Pathways

Dimethyl 2-thiocyanatomalonate undergoes atom transfer radical addition (ATRA) under photocatalytic conditions. A study demonstrated that irradiation with visible light in the presence of a phenothiazine-derived photocatalyst (PTH2) facilitates selective SCN transfer to alkenes (Figure 1) .

Key findings :

-

Catalyst dependency : PTH2 achieves 89% yield of the ATRA adduct (3a ) in toluene within 30 minutes, while PTH4 favors isomerization to isothiocyanate derivatives .

-

Solvent effects : Polar aprotic solvents like DMF reduce yields (38%), whereas toluene maximizes efficiency (Table 1) .

| Entry | Catalyst | Solvent | Time | ATRA Yield (%) | Isothiocyanate Yield (%) |

|---|---|---|---|---|---|

| 2 | PTH2 | Toluene | 30 min | 89 | 7 |

| 10 | PTH4 | Toluene | 24 h | 3 | 81 |

Mechanism :

-

Photocatalytic generation of a thiocyanate radical (SCN- ) from dimethyl 2-thiocyanatomalonate.

-

Radical addition to alkenes forms a C–S bond, followed by hydrogen atom transfer (HAT) to yield the ATRA product .

-

Competing isomerization via oxidative radical-polar crossover produces isothiocyanate derivatives under prolonged reaction times .

Ambident Reactivity in Nucleophilic Substitutions

The thiocyanate group’s dual nucleophilic sites (S vs. N) enable divergent reaction pathways:

-

S-centered attacks : Predominate in polar solvents, forming thioether-linked products.

-

N-centered attacks : Favored in nonpolar media, yielding isothiocyanate adducts after rearrangement .

Experimental validation :

-

Treatment with enediynes at 85°C in DMSO forms C–S bonded adducts (35–57% yield), while ethyl acetoacetate-derived enolates show minimal reactivity due to steric hindrance .

Cyclization to Sulfur Heterocycles

Under basic conditions, dimethyl 2-thiocyanatomalonate undergoes intramolecular cyclization to form 2-imino-tetrahydrothiophenes (2-ITHTs). This process involves:

-

Deprotonation at the α-carbon to generate a stabilized enolate.

-

Nucleophilic attack by the thiocyanate sulfur on the adjacent ester carbonyl, followed by decarboxylation .

Optimized conditions :

Comparative Stability and Byproduct Formation

Dimethyl 2-thiocyanatomalonate exhibits lower thermal stability compared to its chloro- and bromo-malonate analogs. Prolonged heating (>80°C) leads to:

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Malonate esters differ primarily in their substituents, which dictate their chemical reactivity and applications. Below is a comparative analysis based on substituent type and synthesis:

Table 1: Comparison of Malonate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.